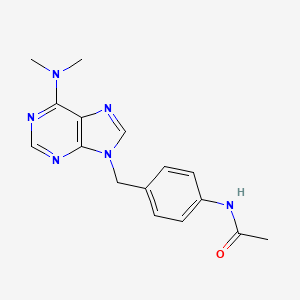

Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-

Description

Historical Context and Discovery

The exploration of purine derivatives as bioactive molecules dates to the mid-20th century, driven by their resemblance to endogenous nucleotides and their potential to modulate cellular processes. Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- emerged from systematic efforts to optimize purine analogues for enhanced target selectivity and pharmacokinetic profiles. While its exact discovery timeline remains undocumented in publicly available literature, its structural motifs align with synthetic strategies reported in the early 21st century. For instance, the 2015 study by Pineda de las Infantas et al. demonstrated the synthesis of 6,8,9-poly-substituted purines via one-pot pathways, highlighting the feasibility of introducing diverse functional groups at the C6 position. Similarly, patents from the 2010s, such as US 8,492,389 B2, detailed purine-based inhibitors targeting phosphatidylinositol 3-kinase delta (PI3Kδ), underscoring the therapeutic relevance of C6- and N9-modified purines. The compound’s dimethylamino and acetamide groups likely reflect design principles aimed at balancing electronic effects and solubility, as seen in contemporaneous research on kinase inhibitors.

Significance in Heterocyclic Compound Research

Purines occupy a central role in heterocyclic chemistry due to their ubiquity in nucleic acids and coenzymes. Modifications to the purine core, such as those seen in Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-, enable fine-tuning of molecular interactions with biological targets. The dimethylamino group at C6 introduces electron-donating effects, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors. Meanwhile, the 4-acetamidobenzyl moiety at N9 extends the molecule’s aromatic surface area, promoting interactions with protein domains through π-stacking or van der Waals forces. Such structural features are critical in drug design, where small changes in substituents can drastically alter potency and selectivity. For example, the 2015 synthesis of 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine demonstrated that C6 modifications could confer antiproliferative activity against leukemia cells. By analogy, the dimethylamino and acetamide groups in this compound may similarly influence its pharmacological profile, positioning it as a candidate for further investigation in oncology or immunology.

Position Within Purine Derivative Taxonomy

Purine derivatives are classified based on the position and nature of substituents attached to the heterocyclic core. Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- belongs to the 6,9-disubstituted purine subclass, distinguished by modifications at both the C6 and N9 positions. The table below contrasts its substituents with those of related compounds documented in recent literature:

This compound’s C6 dimethylamino group diverges from the benzyloxy or methoxy substituents common in earlier analogues, potentially offering unique electronic and steric properties. The N9 4-acetamidobenzyl chain further differentiates it from simpler alkyl or aryl substitutions, likely enhancing its capacity to engage with extended binding sites. Such structural nuances underscore the importance of substituent engineering in expanding the purine derivative repertoire for targeted therapeutic applications.

Properties

CAS No. |

115204-51-8 |

|---|---|

Molecular Formula |

C16H18N6O |

Molecular Weight |

310.35 g/mol |

IUPAC Name |

N-[4-[[6-(dimethylamino)purin-9-yl]methyl]phenyl]acetamide |

InChI |

InChI=1S/C16H18N6O/c1-11(23)20-13-6-4-12(5-7-13)8-22-10-19-14-15(21(2)3)17-9-18-16(14)22/h4-7,9-10H,8H2,1-3H3,(H,20,23) |

InChI Key |

NTUOCWVEFXMRAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Purine Core with Dimethylamino Substitution

- The purine ring system is typically synthesized or obtained as a precursor bearing reactive sites at the 6-position.

- Introduction of the dimethylamino group at the 6-position is achieved via nucleophilic substitution or amination reactions using dimethylamine or its derivatives under controlled conditions.

- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) to enhance nucleophilicity and solubility of reagents.

Attachment of the Methylene Bridge to the Phenyl Ring

- The 9-position of the purine ring is alkylated with a benzyl or phenylmethyl halide derivative to form the methylene linkage.

- This step typically employs a base such as potassium carbonate (K2CO3) to deprotonate the purine nitrogen and facilitate nucleophilic substitution.

- The reaction is conducted in an organic solvent like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures to drive the alkylation to completion.

Formation of the Acetamide Functional Group on the Phenyl Ring

- The phenyl ring bearing the methylene-linked purine is further functionalized by acylation to introduce the acetamide group.

- This is commonly achieved by reacting the corresponding aniline derivative with acetic anhydride or acetyl chloride under mild basic or neutral conditions.

- The reaction is monitored to avoid over-acylation or side reactions, ensuring selective formation of the N-(4-substituted phenyl)acetamide moiety.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amination | Dimethylamine, DMF, heat | 6-(Dimethylamino)-purine intermediate |

| 2 | Alkylation | Benzyl halide, K2CO3, DMF, elevated temp | 9-(Phenylmethyl)-6-(dimethylamino)purine |

| 3 | Acylation (acetamide formation) | Acetic anhydride or acetyl chloride, base | N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide |

4. Detailed Research Findings and Notes

- The use of potassium carbonate as a base is critical in the alkylation step to ensure efficient nucleophilic substitution without decomposition of sensitive purine intermediates.

- Dimethylformamide (DMF) is the preferred solvent due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating smooth reaction kinetics.

- Reaction temperatures are typically maintained between 80–120°C during alkylation to balance reaction rate and product stability.

- Purification of the final compound is usually performed by recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

- The presence of the dimethylamino group enhances the compound’s reactivity and potential binding affinity in biological systems, which is a key consideration in the design of the synthetic route.

5. Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Synthetic Complexity | Biological Relevance |

|---|---|---|---|

| N-Phenylacetamide | Phenyl group, no purine ring | Low | Basic acetamide scaffold |

| N-(4-(Dimethylamino)phenyl)acetamide | Dimethylamino group, no purine ring | Moderate | Enhanced reactivity due to dimethylamino |

| Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- | Purine ring, dimethylamino, methylene bridge | High | Potential nucleotide mimic, high biological activity |

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an amine derivative .

Scientific Research Applications

Pharmacological Research

Acetamide derivatives have been studied for their potential as:

- Antioxidants : Research indicates that acetamide derivatives exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. In vitro studies have shown that these compounds can scavenge free radicals effectively .

- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that certain acetamide derivatives can reduce inflammation markers in cellular models, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- has shown promise as an anticancer agent. Its mechanism involves:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical in nucleotide synthesis; thus, inhibiting it can hinder cancer cell proliferation. Compounds similar to this acetamide have demonstrated effective binding to DHFR, leading to reduced viability in cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma) .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Phenylacetamide | Contains a phenyl group | Simpler structure without purine ring |

| N-(4-(Dimethylamino)phenyl)acetamide | Lacks purine ring | Dimethylamino group present |

| N-(4-(Methylamino)phenyl)acetamide | Contains methylamino instead of dimethylamino | Similar but less reactive than dimethylamino variant |

Mechanism of Action

The mechanism of action of N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The purine ring system allows the compound to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Substituent Variations on the Purine Core

The 6-position substituent and 9-position linkage are pivotal for differentiating the target compound from analogues.

Key Observations :

- Electron Effects: The dimethylamino group in the target compound donates electrons, enhancing nucleophilicity at the purine core compared to chloro (-Cl) or nitro (-NO₂) substituents .

Physicochemical Properties

Notes:

- The target’s LogP reflects balanced lipophilicity, suitable for cell penetration.

- Chloro derivatives show lower solubility due to nonpolar substituents .

Biological Activity

Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- (CAS: 115204-51-8), is a complex organic compound classified as an acetamide. Its structure features a purine ring system, which is a common motif in biologically active molecules, particularly in pharmaceuticals. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula: C₁₆H₁₈N₆O

- Molar Mass: 310.35 g/mol

- CAS Number: 115204-51-8

The biological activity of N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances binding affinity, allowing the compound to modulate various biological pathways. Its purine structure enables it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function.

Antibacterial Activity

Research indicates that acetamides exhibit significant antibacterial properties. For instance, derivatives of acetamide have shown effectiveness against Klebsiella pneumoniae, a common pathogen responsible for various infections. Studies suggest that modifications in the acetamide structure can enhance antibacterial activity, with certain compounds demonstrating improved binding to penicillin-binding proteins, leading to bacterial cell lysis .

Enzyme Inhibition

Acetamide derivatives have been evaluated for their ability to inhibit enzymes such as urease. In vitro studies revealed that certain acetamides displayed moderate to good urease inhibition, outperforming standard inhibitors in some cases. Molecular docking studies indicated that these compounds bind effectively to the non-metallic active site of the enzyme, suggesting a potential mechanism for their inhibitory action .

Case Studies and Research Findings

- Antibacterial Efficacy : A study on N-(4-fluoro-3-nitrophenyl)acetamide derivatives demonstrated varying degrees of antibacterial activity against Klebsiella pneumoniae. The presence of specific substituents like chlorine was found to enhance efficacy by stabilizing interactions at the target site .

- Urease Inhibition : Research involving a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed promising results in urease inhibition assays. The compounds were more active than standard inhibitors, highlighting their potential as therapeutic agents for conditions associated with urease activity .

- Molecular Docking Studies : Docking analyses have provided insights into the binding affinities of various acetamide derivatives, revealing that structural modifications can significantly influence biological activity. These studies are critical for guiding future drug design efforts .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Binding to penicillin-binding proteins |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamide | Urease inhibition | Binding at the enzyme's active site |

| Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- | Enzyme modulation | Mimics nucleotide structures |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the purine core (e.g., 6-(dimethylamino)-9H-purine) followed by coupling to a phenylacetamide scaffold via reductive amination or Suzuki-Miyaura cross-coupling. Purification often employs mass-directed preparative liquid chromatography (LC) to isolate intermediates and final compounds .

Q. How do I verify the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to validate functional groups (e.g., acetamide C=O stretch at ~1650 cm) .

Q. What IUPAC nomenclature rules apply to this compound, and how can ambiguities be resolved?

- Methodology : The name follows Rule C-826.1 for substituent prioritization, where the purine moiety is treated as a parent structure with the acetamide group as a substituent. Cross-referencing with the Nomenclature of Organic Chemistry (IUPAC) ensures consistency, particularly for heterocyclic systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in analogs of this compound?

- Methodology :

Functional group variation : Systematically modify the dimethylamino group on the purine or the phenylacetamide substituent.

Assay selection : Use enzyme inhibition assays (e.g., kinase or methyltransferase) to quantify activity changes.

Data analysis : Apply multivariate regression models to correlate structural descriptors (e.g., Hammett σ values) with activity .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodology :

Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., DNA methyltransferases).

MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability.

Validation : Compare computational results with experimental IC values and mutagenesis data .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodology :

Reproduce conditions : Ensure identical solvents, pH, and temperature (e.g., DMSO vs. aqueous buffers).

Analytical validation : Use dynamic light scattering (DLS) for aggregation detection or HPLC-UV for degradation profiling.

Contextualize findings : Cross-reference with patent literature (e.g., solvate forms in ) to explain discrepancies .

Q. What strategies are recommended for navigating patent landscapes related to this compound?

- Methodology :

Keyword selection : Use exact IUPAC names and synonyms (e.g., "N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide") in databases like Espacenet or USPTO.

Claims analysis : Focus on composition-of-matter claims and synthetic processes.

Avoid pitfalls : Exclude non-relevant hits by filtering for academic assignees or excluding commercial terms (e.g., "manufacturing") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.